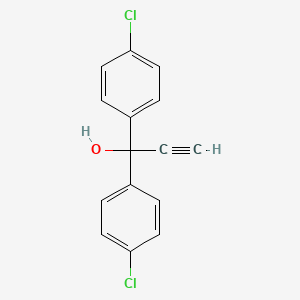
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a prop-2-yn-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and solvents are carefully selected to facilitate the reaction and improve the overall process.
化学反応の分析
Types of Reactions
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-one.
Reduction: Formation of this compound or 1,1-Bis(4-chlorophenyl)propane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
- 1,1-Bis(4-bromophenyl)prop-2-yn-1-ol
- 1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol
Uniqueness
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The compound’s structural features allow for specific interactions with molecular targets, making it distinct from its analogs.
生物活性
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C16H14Cl2O. It is classified as a propargylic alcohol, characterized by a hydroxyl group attached to a carbon-carbon triple bond. This compound exhibits significant potential for biological activity, making it a candidate for pharmaceutical development. This article delves into its biological properties, including its interactions with biological systems, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its dual functional groups: the alkyne and the alcohol. The presence of two para-chlorophenyl groups influences both its chemical reactivity and biological properties.
Key Features
| Property | Description |
|---|---|
| Molecular Formula | C16H14Cl2O |
| Functional Groups | Hydroxyl (-OH), Alkyne |
| Melting Point | Not specified in available literature |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Propargylation Reactions : Utilizing propargyl halides and phenolic compounds.
- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-carbon bonds.
These methods have been optimized to enhance yield and purity, with recent studies reporting yields exceeding 90% under optimal conditions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.015 |
| Pseudomonas aeruginosa | 0.025 |
These results suggest that the compound's chlorophenyl groups may enhance its ability to disrupt bacterial cell membranes, leading to increased antibacterial activity .
The proposed mechanism for the antimicrobial action of this compound involves:
- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to insert into bacterial membranes, causing permeability changes.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on Efficacy Against S. aureus :
- Evaluation of Antifungal Activity :
特性
CAS番号 |
5835-98-3 |
|---|---|
分子式 |
C15H10Cl2O |
分子量 |
277.1 g/mol |
IUPAC名 |
1,1-bis(4-chlorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H10Cl2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H |
InChIキー |
YZNQLDLXHVMJJA-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















